![molecular formula C23H24ClN3O5S2 B2992675 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1223956-98-6](/img/structure/B2992675.png)
2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonyl group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom . It also has a sulfanyl group, which is a sulfur atom bonded to a hydrogen atom, and an acetamide group, which is a carbonyl (a carbon double-bonded to an oxygen) attached to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely cause the molecule to have a fairly rigid and well-defined three-dimensional structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrimidine ring could undergo electrophilic aromatic substitution, or the sulfonyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and acetamide groups could make the compound soluble in polar solvents .Scientific Research Applications
Solubility Measurement in Organic Solvents
This compound’s solubility characteristics are crucial for its application in various fields. Studies like those conducted by Dr. Dan Wang and colleagues provide valuable data on the solubility of structurally similar compounds in different organic solvents at various temperatures. Such information is essential for formulating the compound for biological assays and industrial applications where solvent compatibility is a key factor.
Biological Potential in Pharmaceutical Sciences
Indole derivatives, which share a common structural motif with our compound, have been extensively studied for their biological potential . They exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that our compound could be explored for similar pharmacological applications, given its structural analogy to indole derivatives.
Catalytic Protodeboronation
The process of protodeboronation is significant in organic synthesis, and pinacol boronic esters are often used as starting materials . While our compound does not directly relate to boronic esters, the methodologies developed for protodeboronation can be applied to similar sulfur-containing compounds for the synthesis of complex molecules, potentially expanding the utility of our compound in synthetic chemistry.
Organic Light-Emitting Diode (OLED) Materials
Compounds with similar structural features, particularly those containing biphenyl and oxadiazole groups, are used in the development of OLED materials . The electronic properties of such compounds make them suitable for use in electronic devices as light-emitting materials. Research into the electronic properties of our compound could open up applications in the field of optoelectronics.
Metal-Free Catalysis for Batteries
Defect-rich porous carbon materials have been investigated for their use as metal-free catalysts in high-performance batteries . The compound , with its complex structure, may contribute to the development of new catalytic materials that enhance the efficiency and durability of battery systems.
Shape Memory Polymeric Nanocomposites
The study of shape memory polymers, especially those that are polymeric nanocomposites, is an emerging field with biomedical applications . The compound’s structural complexity and potential reactivity could make it a candidate for incorporation into such materials, providing stimuli-responsive properties that are valuable in smart biomedical devices.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5S2/c1-3-4-5-15-6-9-17(10-7-15)34(30,31)20-13-25-23(27-22(20)29)33-14-21(28)26-16-8-11-19(32-2)18(24)12-16/h6-13H,3-5,14H2,1-2H3,(H,26,28)(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHZZPROYLXHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2992594.png)
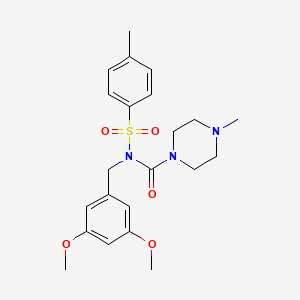
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992596.png)

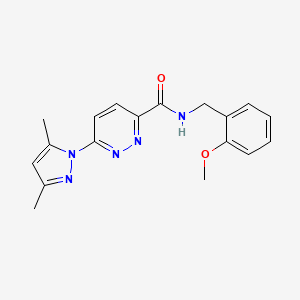
![N-[(4-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B2992601.png)
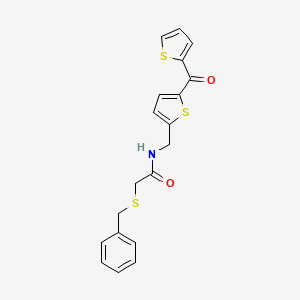
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2992605.png)
![2-[6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid](/img/structure/B2992606.png)
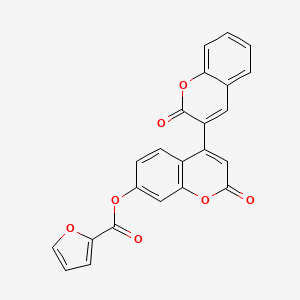
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2992609.png)
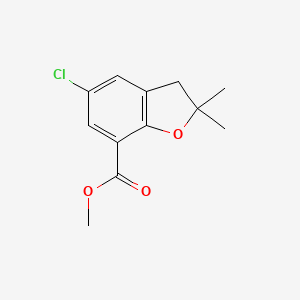
![1-(3-chloro-2-methylphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2992615.png)